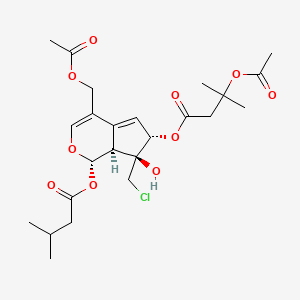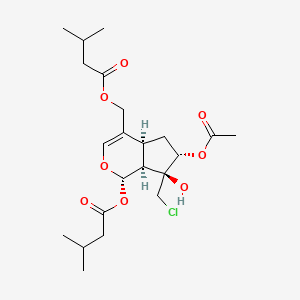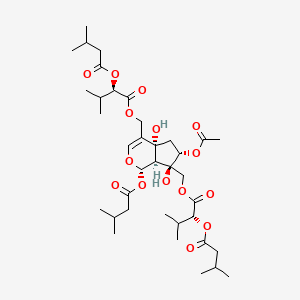
Methyl-1-(5-fluoropentyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PB-22 is synthetic cannabinoid which has been identified in herbal mixtures. It is a quinolinyl pentyl indole with a carboxylate group, abbreviated as QUPIC. 5-fluoro PB-22 is a derivative of PB-22 that bears a fluorine atom at the terminal carbon of the pentyl chain. methyl-1-(5-fluoropentyl)-1H-indole-3-Carboxylate is an analog of 5-fluoro PB-22 that lacks the quinoline group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Synthesis and Analytical Methods
Synthesis and Analysis of AM-694 : Yao Cheng (2012) described the synthesis of AM-694, a compound with strong biological activity. This process included the protection of indole, Friedel-Crafts acylation, deprotection, N-alkylation, ester hydrolysis, and methylsulfonyl esterification, leading to the production of AM-694 with a total yield of 41.8% (Cheng, 2012).
Differentiation of Fluoropentyl Positional Isomers : Angeline S Y Tang et al. (2017) focused on separating and identifying fluoropentyl positional isomers of fluoro-PB-22 using various analytical techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into forensic analysis (Tang et al., 2017).
Metabolism Study of Synthetic Cannabinoids : A study by A. Wohlfarth et al. (2014) on the human hepatic metabolism of PB-22 and its 5-fluoro analog, 5F-PB-22, identified major metabolites and provided insights into the best targets for urine analysis to document intake of these substances (Wohlfarth et al., 2014).
Research on Synthetic Cannabinoids
- Study on the Phase I Metabolism of Synthetic Cannabinoids : T. Sobolevsky et al. (2015) reported on the in vitro metabolism study of APICA and its fluorinated analog 5F-APICA. The study found that human liver microsomes produce various hydroxylated and N-desalkyl metabolites, offering insights into the detection of cannabinoid abuse (Sobolevsky et al., 2015).
Synthesis and Applications in Chemical Studies
Synthesis of 3-Arylindole-2-carboxylates : M. Queiroz et al. (2007) synthesized several new methyl 3-arylindole-2-carboxylates using a metal-assisted intramolecular C-N cyclization of β,β-diaryldehydroamino acids. These new indoles exhibit solvent-sensitive emission, suggesting potential applications as fluorescent probes (Queiroz et al., 2007).
Synthesis of Conformationally Constrained Tryptophan Derivatives : D. Horwell et al. (1994) designed and synthesized novel tryptophan analogues for peptide/peptoid conformation elucidation studies. These derivatives featured a ring that limits the side chain's conformational flexibility, with potential implications in protein structure and function studies (Horwell et al., 1994).
Propriétés
Formule moléculaire |
C15H18FNO2 |
|---|---|
Poids moléculaire |
263.3 |
Nom IUPAC |
methyl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C15H18FNO2/c1-19-15(18)13-11-17(10-6-2-5-9-16)14-8-4-3-7-12(13)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
Clé InChI |
ZTIFWEBSTLDAMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Synonymes |
methyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








